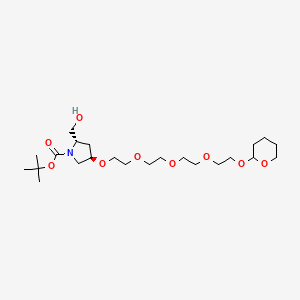
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a useful research compound. Its molecular formula is C23H43NO9 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). This compound plays a crucial role in targeted protein degradation, particularly in cancer therapy, by enhancing the efficacy of PROTACs such as K-Ras Degrader-1. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in therapeutic applications.
Molecular Structure and Composition
- Molecular Weight : 477.59 g/mol
- Chemical Formula : C23H43NO9
- CAS Number : 2378261-80-2
This compound functions as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:
- Targeting E3 Ligases : One end of the PROTAC binds to an E3 ubiquitin ligase, while the other targets a specific protein of interest.
- Inducing Degradation : Upon binding, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
In Vitro Studies
The biological activity of this compound has been assessed through various in vitro experiments:
- K-Ras Degrader-1 : This PROTAC demonstrated over 70% degradation efficacy in SW1573 lung cancer cells, showcasing its potential to selectively degrade oncogenic proteins associated with cancer progression .
| Compound | Degradation Efficacy (%) | Cell Line |
|---|---|---|
| K-Ras Degrader-1 | ≥70 | SW1573 |
Binding Affinity and Potency
The compound's binding affinity is critical for its effectiveness. Although specific IC50 values for this compound are not widely reported, related studies indicate that effective PROTACs generally exhibit low nanomolar IC50 values against their targets, suggesting strong binding characteristics.
Case Study 1: K-Ras Targeting
In a study focusing on K-Ras-targeted therapies, this compound was integral to synthesizing K-Ras Degrader-1. The results indicated significant tumor reduction in xenograft models, reinforcing the role of this compound in combatting K-Ras-driven cancers .
Case Study 2: Broad Application in Oncology
Another investigation highlighted the versatility of PEG-based linkers like THP-PEG4 in developing multiple PROTACs targeting various oncogenic proteins. The outcomes demonstrated enhanced selectivity and reduced off-target effects compared to traditional small-molecule inhibitors .
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19-,20+,21?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEBNPQGNDNRDY-MCOCGALXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














